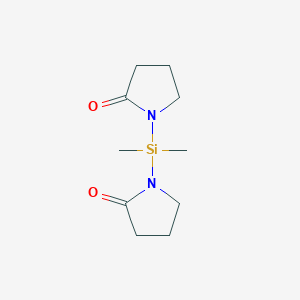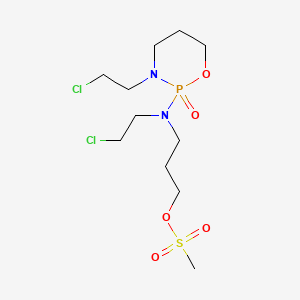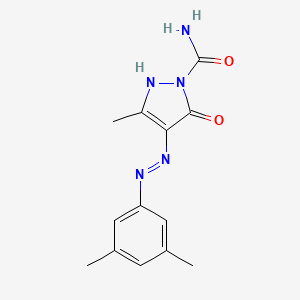
Tropinyl 2-methyl-benzhydryl ether hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tropinyl 2-methyl-benzhydryl ether hydrobromide involves the etherification of 2-methylbenzhydrol with tropine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:
Starting Materials: 2-methylbenzhydrol and tropine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the etherification process.
Product Isolation: The resulting product, this compound, is isolated and purified using standard techniques such as crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the process, and ensuring consistent product quality through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tropinyl 2-methyl-benzhydryl ether hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Tropinyl 2-methyl-benzhydryl ether hydrobromide has several scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis, enabling the production of various organic compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tropinyl 2-methyl-benzhydryl ether hydrobromide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzhydrol: A precursor in the synthesis of tropinyl 2-methyl-benzhydryl ether hydrobromide.
Tropine: Another precursor used in the etherification process.
Diphenylmethanes: Compounds formed through the reduction of 2-methylbenzhydrol.
Uniqueness
This compound is unique due to its specific structure and pharmacological properties.
Properties
CAS No. |
31642-65-6 |
|---|---|
Molecular Formula |
C22H28BrNO |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
8-methyl-3-[(2-methylphenyl)-phenylmethoxy]-8-azabicyclo[3.2.1]octane;hydrobromide |
InChI |
InChI=1S/C22H27NO.BrH/c1-16-8-6-7-11-21(16)22(17-9-4-3-5-10-17)24-20-14-18-12-13-19(15-20)23(18)2;/h3-11,18-20,22H,12-15H2,1-2H3;1H |
InChI Key |
BMNOREZMKAYZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OC3CC4CCC(C3)N4C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine](/img/structure/B14679609.png)





![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)




